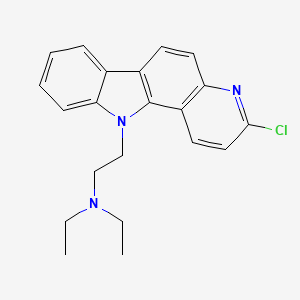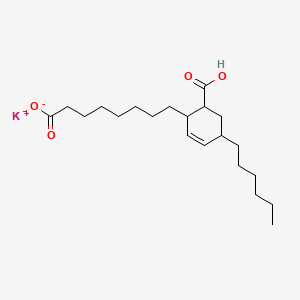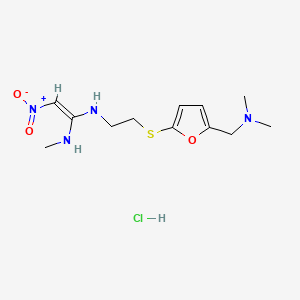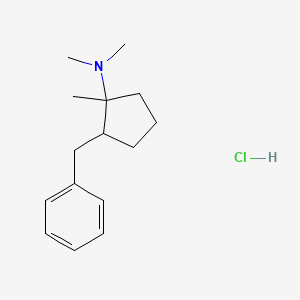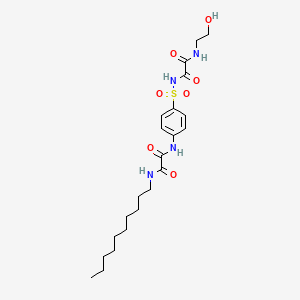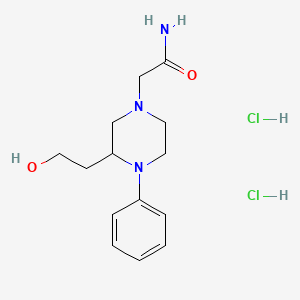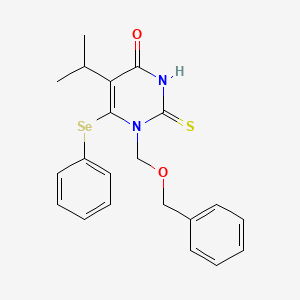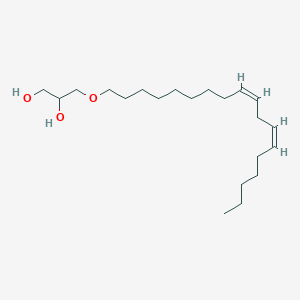
Linoleyl-1-glyceryl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleyl-1-glyceryl ether is a chemical compound that belongs to the class of glyceryl ethers It is characterized by the presence of a linoleyl group attached to the first carbon of a glycerol molecule through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoleyl-1-glyceryl ether can be synthesized through the etherification of glycerol with linoleyl alcohol. The reaction typically involves the use of homogeneous acid catalysts to facilitate the formation of the ether bond. The reaction conditions, such as temperature, catalyst type, and molar ratio of reactants, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors to ensure efficient mixing and heat transfer. The use of homogeneous acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common. The reaction is carried out at elevated temperatures to enhance the reaction rate and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Linoleyl-1-glyceryl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the double bonds in the linoleyl group to single bonds, resulting in saturated derivatives.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of glycerol and linoleyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typically employed.
Substitution: Strong acids, such as hydrochloric acid or sulfuric acid, are used to cleave the ether bond.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated glyceryl ethers.
Substitution: Glycerol and linoleyl alcohol.
Scientific Research Applications
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Investigated for its role in enhancing the permeability of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance drug absorption.
Industry: Utilized in the formulation of cosmetics and personal care products as a moisturizing and skin-conditioning agent
Mechanism of Action
The mechanism of action of linoleyl-1-glyceryl ether involves its ability to interact with lipid bilayers in biological membranes. The linoleyl group, being hydrophobic, can insert into the lipid bilayer, disrupting the lipid organization and increasing membrane fluidity. This enhances the permeability of the membrane, allowing for increased absorption of drugs and other molecules .
Comparison with Similar Compounds
Linoleyl-1-glyceryl ether can be compared with other glyceryl ethers, such as:
Oleyl-1-glyceryl ether: Similar in structure but contains an oleyl group instead of a linoleyl group. It has different physicochemical properties and applications.
Stearyl-1-glyceryl ether: Contains a stearyl group, making it more hydrophobic and suitable for different applications.
Cetyl-1-glyceryl ether: Contains a cetyl group, commonly used in cosmetics for its emollient properties
This compound is unique due to the presence of two double bonds in the linoleyl group, which imparts distinct chemical and biological properties compared to its saturated counterparts.
Properties
CAS No. |
10431-08-0 |
|---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]propane-1,2-diol |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h6-7,9-10,21-23H,2-5,8,11-20H2,1H3/b7-6-,10-9- |
InChI Key |
LJWCDOKHVAQUBC-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOCC(CO)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


